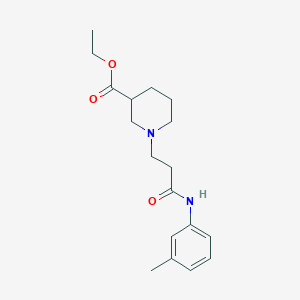
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as DPI-221, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPI-221 belongs to the class of piperazine derivatives and has been identified as a potent and selective dopamine D3 receptor antagonist.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its selective binding to dopamine D3 receptors, which are predominantly located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of dopamine and other neurotransmitters, thereby regulating the reward and motivation pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of dopamine in the brain, leading to a reduction in drug-seeking behavior and other addictive behaviors. It has also been shown to have anxiolytic and antidepressant effects, possibly due to its modulation of the mesolimbic pathway.
実験室実験の利点と制限
One of the major advantages of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its high selectivity for dopamine D3 receptors, which makes it an ideal tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is the development of novel therapeutic agents based on the structure of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential role of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further studies on the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide may provide valuable insights into the regulation of the mesolimbic pathway and its role in various behaviors and disorders.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with 4-phenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with propanoyl chloride to yield the final product, N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are known to play a crucial role in the regulation of mood, motivation, and reward. Studies have suggested that N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide may be effective in the treatment of drug addiction, depression, and schizophrenia.
特性
製品名 |
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C21H27N3O3 |
分子量 |
369.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-8-9-20(27-2)19(16-18)22-21(25)10-11-23-12-14-24(15-13-23)17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
InChIキー |
RXUYAGWIRXJDRE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)
![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)
![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)

![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)




![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)

